molecular formula C12H8BrClFNO B3172927 5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline CAS No. 946743-47-1

5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline

Cat. No.: B3172927
CAS No.: 946743-47-1
M. Wt: 316.55 g/mol
InChI Key: UXAHPDZDSVBZJF-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline: is an organic compound with the molecular formula C12H8BrClFNO and a molecular weight of 316.55 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenoxy and aniline structure, making it a halogenated aromatic amine. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Halogenated derivatives.

    Oxidation Products: Quinone derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry: 5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its halogenated structure makes it a valuable intermediate for creating complex molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated aromatic amines on cellular processes. It is also investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline is unique due to its specific combination of halogen atoms and phenoxy-aniline structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-bromo-2-(3-chloro-4-fluorophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClFNO/c13-7-1-4-12(11(16)5-7)17-8-2-3-10(15)9(14)6-8/h1-6H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAHPDZDSVBZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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